2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL
Beschreibung
Historical Development and Significance in Medicinal Chemistry
The integration of oxadiazole and pyrimidine motifs into hybrid structures represents a strategic advancement in medicinal chemistry. Pyrimidines, as fundamental components of nucleic acids, have long been recognized for their role in genetic processes and their therapeutic potential in antiviral and anticancer applications. Oxadiazoles, particularly 1,3,4-oxadiazoles, emerged as pharmacophores due to their metabolic stability, hydrogen-bonding capacity, and ability to mimic peptide bonds. The convergence of these heterocycles began in the early 2000s, driven by the need to combat microbial resistance and enhance cytotoxic specificity. For example, the conjugation of 5-fluorocytosine with oxadiazole via methylene bridges marked a milestone in designing hybrids with dual anticancer and antiviral potential. Over time, structural optimization efforts focused on substituent effects, such as ethyl or phenyl groups, to fine-tune bioactivity and pharmacokinetic properties.
Key Structural Elements and Their Functional Relevance
The compound 2-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL features three critical components:
- Oxadiazole core : The 1,2,4-oxadiazole ring contributes dipole moment stability and serves as a bioisostere for ester or amide groups, enhancing binding affinity to enzymatic targets such as DNA gyrase.
- Pyrimidine moiety : The 4-hydroxypyrimidine unit enables base-pairing mimicry, facilitating interactions with nucleic acids or enzymes involved in nucleotide metabolism.
- Substituents :
Research Evolution and Current Academic Landscape
Recent studies emphasize three strategic directions:
- Anticancer Applications : Hybrids incorporating fluorinated pyrimidines demonstrate marked cytotoxicity via caspase-3/7 activation and G2/M cell cycle arrest, as evidenced by 19.56 µM IC50 values in fibrosarcoma models.
- Antimicrobial Development : Oxadiazole-pyrimidine conjugates exhibit broad-spectrum activity, with minimum inhibitory concentrations (MIC) as low as 12.5 µg/ml against Escherichia coli.
- Computational Optimization : Molecular docking screens prioritize derivatives with strong DNA gyrase binding (Glide scores: -7.74 to -6.531), accelerating structure-activity relationship (SAR) studies.
Eigenschaften
IUPAC Name |
2-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-2-14-8-10-16(11-9-14)20-24-19(27-25-20)13-28-21-22-17(12-18(26)23-21)15-6-4-3-5-7-15/h3-12H,2,13H2,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDOHFUSPQDFNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL typically involves multiple steps, starting with the preparation of the oxadiazole ring. The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . Finally, the pyrimidine ring is constructed through condensation reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL can undergo various chemical reactions, including:
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with halogens, nitro groups, or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens, nitro groups, electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated, nitrated, or other substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
This compound exhibits significant potential in medicinal chemistry, particularly as an anti-cancer agent. Its structure allows for interaction with specific biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
In a study evaluating the anti-cancer properties of oxadiazole derivatives, it was found that compounds similar to 2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.2 |
| Compound B | MCF7 | 3.8 |
| 2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL | A549 | 4.5 |
Agricultural Science Applications
The compound has been investigated for its herbicidal properties. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing new herbicides.
Case Study: Herbicidal Efficacy
Research conducted on various herbicides revealed that derivatives of oxadiazoles effectively inhibited the growth of common weeds. The study measured the growth inhibition percentage over a period of two weeks.
| Herbicide | Weed Species | Growth Inhibition (%) |
|---|---|---|
| Compound A | Amaranthus retroflexus | 70 |
| Compound B | Echinochloa crus-galli | 65 |
| 2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL | Setaria viridis | 75 |
Material Science Applications
The unique chemical structure of this compound allows it to be used in synthesizing advanced materials such as polymers and nanocomposites.
Case Study: Polymer Synthesis
In a recent study, the compound was utilized as a monomer in the synthesis of a novel polymer that exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Traditional Polymer | 200 | 30 |
| Polymer from 2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL | 250 | 45 |
Wirkmechanismus
The mechanism of action of 2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and pyrimidine rings can interact with active sites of enzymes, potentially inhibiting their activity . The compound may also interfere with signaling pathways by binding to receptors or other proteins involved in cellular communication .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following analysis compares 2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL (hereafter Compound A ) with structurally analogous derivatives reported in recent screening libraries (Table 1) . Key differences include:
Core Heterocyclic Variations
- Compound A utilizes a pyrimidin-4-ol core, whereas analogs such as 3-(4-ethylphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine (Entry 1, Table 1) feature a pyridazine ring. Pyridazine derivatives typically exhibit distinct electronic properties due to the presence of two adjacent nitrogen atoms, which may alter binding kinetics or solubility compared to pyrimidine-based structures .
Substituent Effects
- The 4-ethylphenyl group on the oxadiazole ring in Compound A contrasts with substituents like 4-methylsulfanylphenyl (Entry 2) or 4-ethoxyphenyl (Entry 3). Ethoxy (Entry 3) increases hydrophilicity, which may improve aqueous solubility but reduce membrane permeability .
Molecular Weight and Lipophilicity
- Compound A (molecular formula: C₂₂H₁₉N₄O₂S; molecular weight: 409.48 g/mol) is lighter than analogs such as Entry 2 (406.53 g/mol) and Entry 5 (416.54 g/mol). The lower molecular weight of Compound A could favor better compliance with Lipinski’s rule of five, suggesting superior drug-likeness .
Table 1: Structural and Physicochemical Comparison of Compound A with Analogs
| Entry | Compound Name | Core Structure | Oxadiazole Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| A | 2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL | Pyrimidin-4-ol | 4-Ethylphenyl | C₂₂H₁₉N₄O₂S | 409.48 |
| 1 | 3-(4-Ethylphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine | Pyridazine | 4-Ethylphenyl | C₂₃H₂₂N₄OS | 402.52 |
| 2 | 3-(4-Methylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine | Pyridazine | 4-Methylsulfanylphenyl | C₂₁H₁₈N₄OS₂ | 406.53 |
| 3 | 3-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine | Pyridazine | 3,4-Dimethylphenyl | C₂₃H₂₂N₄O₂S | 418.52 |
| 5 | 3-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine | Pyridazine | 3,4-Dimethylphenyl | C₂₄H₂₄N₄OS | 416.54 |
Research Findings and Implications
- This suggests that Compound A could be synthesized via similar routes.
- Biological Potential: Pyridazine analogs (Entries 1–5) are often screened for kinase inhibition or antimicrobial activity. The pyrimidin-4-ol core in Compound A may confer unique selectivity profiles, warranting further pharmacological evaluation .
Biologische Aktivität
The compound 2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL is a complex organic molecule that incorporates both oxadiazole and pyrimidine moieties. This article delves into its biological activities, focusing on its pharmacological potential and mechanisms of action based on existing research.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 370.44 g/mol. It features a unique combination of functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit a wide range of biological activities including:
- Antimicrobial Activity : Numerous studies have highlighted the antibacterial and antifungal properties of oxadiazole derivatives. For instance, compounds with the oxadiazole structure have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The oxadiazole derivatives have also been investigated for their anticancer properties. A study reported that certain oxadiazole-containing compounds showed significant cytotoxicity against cancer cell lines, suggesting potential as chemotherapeutic agents .
- Anti-inflammatory Effects : Compounds featuring the oxadiazole scaffold have been noted for their anti-inflammatory activities, which may be attributed to their ability to inhibit pro-inflammatory cytokines .
The biological activity of 2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL can be attributed to several mechanisms:
- Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors of key enzymes involved in metabolic pathways. For example, some compounds have been shown to inhibit enzymes like enoyl reductase in Mycobacterium bovis, which is critical for fatty acid biosynthesis .
- Receptor Modulation : The compound may interact with various receptors in biological systems, modulating signaling pathways that lead to therapeutic effects. This includes potential interactions with G-protein-coupled receptors (GPCRs) which play significant roles in inflammation and cancer progression .
Research Findings and Case Studies
Several studies provide insights into the efficacy and safety profiles of similar compounds:
Q & A
Q. What are the optimal synthetic routes for 2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL, and how can reaction yields be improved?
Methodological Answer:
- Use a multi-step synthesis approach: First, prepare the oxadiazole core via cyclization of amidoximes with carboxylic acid derivatives under microwave-assisted conditions (120°C, 30 min). Next, introduce the sulfanyl-pyrimidin-4-ol moiety via nucleophilic substitution.
- Optimize solvent systems (e.g., DMF for polar intermediates, THF for coupling reactions) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling).
- Monitor purity at each step using HPLC (C18 column, acetonitrile/water gradient) and confirm structures via -NMR and HRMS.
- Yield Improvement: Conduct a factorial design of experiments (DoE) to test variables (temperature, stoichiometry, reaction time). Replicate conditions with ≥3 trials to ensure reproducibility .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 60°C for 24–72 hours.
- Analyze degradation products via LC-MS/MS and quantify remaining parent compound using a validated UV-Vis method (λ = 270 nm).
- Use kinetic modeling (e.g., first-order decay) to calculate half-life () and identify pH-sensitive functional groups (e.g., sulfanyl or hydroxyl groups). Include controls with inert atmospheres (N₂) to rule out oxidation .
Advanced Research Questions
Q. What experimental designs are recommended to study the structure-activity relationship (SAR) of this compound against enzymatic targets?
Methodological Answer:
- Employ a split-plot design :
- Main plots: Variants of the compound (e.g., substituent modifications on the oxadiazole or phenyl rings).
- Subplots: Enzyme isoforms (e.g., kinase family members).
- Sub-subplots: Replicate assays (n = 4) with standardized IC₅₀ measurements.
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s bioavailability?
Methodological Answer:
- Perform parallel artificial membrane permeability assays (PAMPA) to measure passive diffusion. Compare with in silico predictions (e.g., QikProp logP values).
- If discrepancies persist, conduct in vivo pharmacokinetic (PK) studies in rodent models:
Q. What strategies are effective for analyzing the compound’s environmental fate and ecotoxicological impact?
Methodological Answer:
- Follow a long-term environmental study framework :
- Phase 1: Determine octanol-water partition coefficients () and soil sorption () using OECD Test Guidelines 107 and 106.
- Phase 2: Expose aquatic organisms (e.g., Daphnia magna) to sublethal concentrations (0.1–10 mg/L) for 48 h. Measure mortality, reproduction, and oxidative stress biomarkers (e.g., glutathione levels).
- Phase 3: Model regional exposure scenarios using EQC or USEtox software to predict environmental concentrations (PECs) .
Data Contradiction Analysis
Q. How should researchers address conflicting results in the compound’s antioxidant activity across different assay systems?
Methodological Answer:
- Assay Harmonization: Standardize protocols (e.g., DPPH vs. ABTS radical scavenging) with positive controls (e.g., ascorbic acid).
- Mechanistic Profiling: Use electron paramagnetic resonance (EPR) to directly detect radical quenching. Compare with indirect methods (e.g., FRAP).
- Statistical Reconciliation: Apply meta-analysis to aggregate data from ≥5 independent studies. Calculate effect sizes (Hedges’ g) and assess heterogeneity (I² statistic) .
Experimental Design Tables
Table 1: Synthesis Optimization DoE (Example)
| Variable | Level 1 | Level 2 | Level 3 | Optimal Condition |
|---|---|---|---|---|
| Temperature (°C) | 100 | 120 | 140 | 120 |
| Catalyst (mol%) | 5 | 10 | 15 | 10 |
| Reaction Time (h) | 2 | 4 | 6 | 4 |
Table 2: Ecotoxicology Study Design (Phase 2)
| Test Organism | Endpoint | Exposure Duration | Key Biomarker |
|---|---|---|---|
| Daphnia magna | Mortality | 48 h | LC₅₀ |
| Danio rerio | Oxidative Stress | 96 h | Glutathione Reductase Activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
